Topoisomerase II|A-IN-3

Description

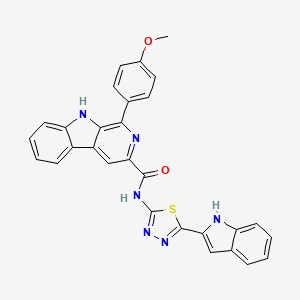

Structure

3D Structure

Properties

Molecular Formula |

C29H20N6O2S |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

N-[5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C29H20N6O2S/c1-37-18-12-10-16(11-13-18)25-26-20(19-7-3-5-9-22(19)31-26)15-23(32-25)27(36)33-29-35-34-28(38-29)24-14-17-6-2-4-8-21(17)30-24/h2-15,30-31H,1H3,(H,33,35,36) |

InChI Key |

LLQVYDJGSVIJDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)NC4=NN=C(S4)C5=CC6=CC=CC=C6N5)C7=CC=CC=C7N3 |

Origin of Product |

United States |

Molecular Mechanisms of Topoisomerase Iiα in 3 Action

Interaction with Human Topoisomerase IIα Enzyme

The interaction of Topoisomerase IIα-IN-3 with the human Topoisomerase IIα (Topo IIα) enzyme is a critical first step in its inhibitory action. This interaction occurs at specific sites within the enzyme-DNA complex and induces significant structural changes that lock the enzyme in a specific state.

Topoisomerase IIα-IN-3 targets key domains of the Topo IIα enzyme that are fundamental to its catalytic function. Research indicates that the molecular targets for this compound include both the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II. As a DNA intercalative agent, Topoisomerase IIα-IN-3 is believed to bind at the interface between the enzyme and its DNA substrate. medchemexpress.com This mode of action is typical for topoisomerase poisons, which often insert themselves into the DNA strand at the site of cleavage. nih.govwikipedia.org This binding is stabilized through interactions with both the DNA base pairs and specific amino acid residues within the enzyme's active site. medchemexpress.com This ternary complex—composed of the inhibitor, the enzyme, and the DNA—is the hallmark of topoisomerase poisoning. plos.org

Table 1: Key Domains of Human Topoisomerase IIα Involved in Inhibition

| Domain | Function in Catalytic Cycle | Role in Inhibition by Agents like Topoisomerase IIα-IN-3 |

| ATPase Domain | Binds and hydrolyzes ATP to drive conformational changes and enzyme turnover. pnas.org | Serves as a binding site for the inhibitor, contributing to the disruption of the catalytic cycle. |

| Cleavage/Religation Domain (DNA Gate) | Contains the active site tyrosine responsible for cleaving and religating the DNA backbone. nih.gov | The inhibitor stabilizes the "cleavage complex," where the DNA is cut but not resealed, by binding at this site. |

| N-Terminal Gate (N-Gate) | Dimerizes upon ATP binding to capture a segment of DNA to be transported. nih.gov | Inhibitors can lock the enzyme in a specific conformation, affecting the dynamics of the N-gate. nih.gov |

The catalytic cycle of Topo IIα involves a series of large-scale conformational changes, including the opening and closing of three distinct protein "gates" (N-gate, DNA-gate, and C-gate) to pass one DNA duplex through another. mdpi.com Inhibitors that target this enzyme can induce and stabilize specific conformations, thereby disrupting this highly coordinated process. nih.gov

By stabilizing the cleavage complex, Topoisomerase IIα-IN-3 effectively traps the enzyme in a conformation where the DNA gate is open after cleavage but before the religation step. nih.gov This prevents the enzyme from completing its reaction cycle and resetting for subsequent rounds of strand passage. pnas.org Studies on other inhibitors have shown that such trapping can expose previously buried sites on the enzyme, suggesting significant structural alterations. nih.gov The stabilization of this specific intermediate is the central mechanism by which poisons like Topoisomerase IIα-IN-3 convert the enzyme's normal function into a cytotoxic event. nih.gov

Modulation of DNA Topoisomerase IIα Catalytic Cycle

Topoisomerase IIα-IN-3 disrupts several key stages of the enzyme's catalytic cycle, leading to a complete shutdown of its essential functions.

The core function of Topo IIα is the transient cleavage of a DNA double strand to allow another to pass through, followed by the religation of the break. springernature.com This process exists in a delicate equilibrium between cleavage and religation. Topoisomerase poisons disrupt this balance by inhibiting the religation step. plos.orgnih.gov

Topoisomerase IIα-IN-3 acts by stabilizing the enzyme-DNA cleavage complex, an intermediate state where the enzyme is covalently attached to the 5' ends of the cleaved DNA. springernature.com This stabilization prevents the subsequent religation of the DNA strands. The result is an accumulation of stable, protein-linked DNA double-strand breaks, which are highly cytotoxic and trigger a DNA damage response. plos.org This mechanism effectively shifts the cleavage-religation equilibrium towards the cleaved state.

Table 2: Impact of Topoisomerase IIα-IN-3 on the Cleavage-Religation Cycle

| Catalytic Step | Uninhibited Enzyme | Enzyme with Topoisomerase IIα-IN-3 |

| DNA Binding & Cleavage | The enzyme binds and cleaves a DNA segment (G-segment), forming a transient covalent complex. nih.gov | The cleavage step proceeds, but the resulting complex is stabilized by the inhibitor. |

| DNA Religation | The cleaved DNA is rapidly resealed after the passage of a second DNA segment (T-segment). nih.gov | Religation is inhibited, trapping the enzyme in the cleavage complex. nih.gov |

| Equilibrium State | The equilibrium favors the rapid religation of DNA, minimizing DNA breaks. nih.gov | The equilibrium is shifted towards the accumulation of cytotoxic DNA double-strand breaks. |

The catalytic cycle of Topo IIα is dependent on the binding and hydrolysis of ATP, which drives the necessary conformational changes for strand passage and enzyme turnover. biomolther.org The ATPase domains, located at the N-terminus of the enzyme, dimerize upon ATP binding, an action that captures the T-segment of DNA and initiates the strand-passage reaction. pnas.org

Research has identified the ATPase domain as a molecular target of Topoisomerase IIα-IN-3. While the primary mechanism of poisons is the stabilization of the cleavage complex, interaction with the ATPase domain suggests a potential for direct or allosteric inhibition of ATP hydrolysis. Catalytic inhibitors, a different class of Topo II drugs, act primarily by blocking ATPase activity, which traps the enzyme in a closed-clamp form on the DNA without creating a break. nih.govnih.gov By targeting the ATPase domain, Topoisomerase IIα-IN-3 may also interfere with the energy-dependent steps of the catalytic cycle, further ensuring the enzyme's inactivation. rupress.org

A critical biological function of Topo IIα is the decatenation of intertwined, newly replicated daughter chromatids, which is essential for proper chromosome segregation during mitosis. nih.govnih.gov This activity is commonly measured in vitro using kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules. nih.gov

As an inhibitor of the Topo IIα catalytic cycle, Topoisomerase IIα-IN-3 effectively disrupts the enzyme's decatenation activity. By trapping the enzyme on DNA in the cleavage complex, the inhibitor prevents the completion of the strand-passage and religation events required to unlink the DNA circles. medchemexpress.com In a kDNA decatenation assay, the presence of an inhibitor like Topoisomerase IIα-IN-3 would result in the failure to release individual DNA minicircles from the catenated network. nih.gov This inhibition of decatenation in vivo leads to G2/M cell cycle arrest and the failure of chromosome segregation. medchemexpress.comnih.gov

Table 3: Summary of Topoisomerase IIα-IN-3 Effects on Enzymatic Activities

| Activity | Description | Effect of Topoisomerase IIα-IN-3 |

| DNA Cleavage/Religation | Transiently breaks and reseals a DNA double helix. oup.com | Stabilizes the cleaved state, preventing religation. |

| ATPase Activity | Hydrolyzes ATP to power the enzyme's conformational changes. biomolther.org | The ATPase domain is a target, leading to inhibition of this activity. |

| DNA Decatenation | Unlinks intertwined circular DNA molecules (e.g., kDNA). nih.gov | Inhibited due to the arrest of the catalytic cycle. medchemexpress.com |

DNA Interaction Profiles of Topoisomerase IIα-IN-3

The interaction of small molecules with DNA is a critical determinant of their pharmacological effects, particularly for agents targeting DNA-processing enzymes like topoisomerase IIα. The mode of DNA binding can significantly influence the mechanism of enzyme inhibition and the subsequent cellular responses. For Topoisomerase IIα-IN-3, understanding its DNA interaction profile is fundamental to elucidating its precise mechanism of action. These interactions can be broadly categorized into intercalative and non-intercalative binding, each with distinct implications for the modulation of topoisomerase IIα activity.

DNA Intercalation Mechanisms

DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This insertion causes a distortion of the DNA structure, including unwinding of the helix and an increase in the separation between adjacent base pairs. Many well-characterized topoisomerase II poisons, such as doxorubicin (B1662922) and mitoxantrone (B413), are DNA intercalators. researchgate.net The stabilization of the topoisomerase II-DNA cleavage complex by these agents is often attributed to the geometric and electronic consequences of their intercalation. researchgate.net

For a compound like Topoisomerase IIα-IN-3, if it were to act as an intercalator, its planar aromatic ring systems would be expected to stack between the DNA base pairs. This interaction would likely alter the DNA conformation in a way that favors the stabilization of the cleavage complex, where the DNA backbone is nicked and covalently attached to the enzyme. The precise nature of this stabilization can involve hydrogen bonding and van der Waals interactions between the intercalated molecule, the DNA bases, and amino acid residues of the topoisomerase IIα enzyme at the DNA-protein interface. pnas.org

The ability of a compound to intercalate can be experimentally verified using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, which can detect the changes in DNA properties upon ligand binding. Furthermore, DNA unwinding assays can provide direct evidence of intercalation.

Non-Intercalative DNA Binding

In contrast to intercalation, non-intercalative DNA binding involves interactions with the major or minor grooves of the DNA helix, or with the phosphate (B84403) backbone, without the insertion of the molecule between the base pairs. Some potent topoisomerase II inhibitors, such as the epipodophyllotoxin (B191179) etoposide (B1684455), are non-intercalative. researchgate.net These molecules typically bind to the surface of the DNA, often in a sequence-preferential manner, and can still effectively stabilize the topoisomerase II-DNA cleavage complex. researchgate.net

A non-intercalative binding mode for Topoisomerase IIα-IN-3 would imply that its interactions with DNA are primarily electrostatic or involve hydrogen bonding with the grooves of the DNA. Such binding might still induce conformational changes in the DNA or, more likely, in the topoisomerase IIα enzyme itself, leading to the stabilization of the cleavage complex. Theoretical docking studies on various non-intercalative topoisomerase II inhibitors have suggested that they can bind to either the DNA binding site or the ATP binding site of the enzyme, thereby preventing DNA binding or inducing a conformational lock. benthamopen.com

Distinguishing between intercalative and non-intercalative binding is crucial, as it can influence the spectrum of activity and the potential for off-target effects. For instance, while many intercalators are potent topoisomerase II poisons, their strong and often non-specific DNA binding can lead to other cellular consequences.

Influence on DNA Cleavage Site Specificity

Topoisomerase II does not cleave DNA randomly; it exhibits a preference for certain DNA sequences. nih.gov The consensus sequences for topoisomerase II cleavage sites are often degenerate but can span up to 20 base pairs. nih.gov The presence of a topoisomerase II inhibitor can alter this cleavage site specificity. This alteration can occur through several mechanisms. If the inhibitor binds to a specific DNA sequence, it may "hijack" the enzyme to that site, creating a new preferred cleavage site. researchgate.net Alternatively, the binding of the inhibitor to the enzyme-DNA complex can induce conformational changes that favor cleavage at sites that are not preferred by the enzyme alone. pnas.org

The influence of Topoisomerase IIα-IN-3 on DNA cleavage site specificity would provide valuable insights into its binding orientation within the ternary complex. By mapping the DNA cleavage sites in the presence and absence of the compound, researchers can infer whether the drug interacts more closely with the DNA or the protein, and which domains of the enzyme are involved. For example, some inhibitors have been shown to interact with specific residues in the TOPRIM and tower domains of topoisomerase IIα, which are critical for DNA cleavage and religation. medchemexpress.com

The table below illustrates hypothetical data on how Topoisomerase IIα-IN-3 might influence cleavage at different DNA sequences compared to the enzyme alone or a known inhibitor like etoposide.

| DNA Sequence | Basal Topo IIα Cleavage (%) | Cleavage with Etoposide (%) | Cleavage with Topo IIα-IN-3 (%) |

| Site A (Consensus) | 5 | 25 | 20 |

| Site B (Weak) | 1 | 5 | 15 |

| Site C (Non-consensus) | <0.1 | 1 | 2 |

This table contains hypothetical data for illustrative purposes.

Distinction between Topoisomerase IIα-IN-3 as a Poison or Catalytic Inhibitor

Topoisomerase II inhibitors are broadly classified into two categories based on their mechanism of action: poisons and catalytic inhibitors. nih.gov This distinction is critical as it has profound implications for the cellular consequences of enzyme inhibition and the therapeutic potential of the compound. researchtrends.net

Topoisomerase II Poisons are compounds that increase the concentration of the covalent topoisomerase II-DNA cleavage complex. nih.gov They achieve this by binding to the ternary complex and inhibiting the religation of the cleaved DNA strands. nih.gov This stabilization of the cleavage complex transforms the essential enzyme into a cellular toxin, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis. medchemexpress.com Clinically used anticancer drugs like etoposide and doxorubicin are classical examples of topoisomerase II poisons. nih.gov

Determining whether Topoisomerase IIα-IN-3 acts as a poison or a catalytic inhibitor is paramount. This can be experimentally addressed through several assays:

DNA Cleavage Assays: A key experiment is to measure the formation of linear DNA from a supercoiled plasmid substrate in the presence of topoisomerase IIα and the inhibitor. An increase in linear DNA indicates the stabilization of the cleavage complex, a hallmark of a topoisomerase II poison.

Cell-based Assays: Monitoring the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, in cells treated with the compound can provide in vivo evidence of a poisoning mechanism.

ATPase Activity Assays: If the compound inhibits the ATPase activity of topoisomerase IIα, it might be a catalytic inhibitor that targets the N-terminal ATPase domain. researchgate.net

The table below summarizes the expected experimental outcomes for a hypothetical Topoisomerase IIα-IN-3, comparing the characteristics of a poison versus a catalytic inhibitor.

| Feature | Topoisomerase II Poison | Topoisomerase II Catalytic Inhibitor | Expected Finding for Topo IIα-IN-3 |

| Cleavage Complex | Stabilizes and increases levels | Does not stabilize | To be determined experimentally |

| DNA Strand Breaks | Induces double-strand breaks | Does not induce breaks | To be determined experimentally |

| Cellular Response | Activates DNA damage response, apoptosis | Cell cycle arrest, senescence | To be determined experimentally |

| Mechanism | Inhibits DNA religation | Inhibits ATP hydrolysis, DNA binding, etc. | To be determined experimentally |

This table presents a framework for classifying Topoisomerase IIα-IN-3 based on experimental evidence.

Ultimately, the classification of Topoisomerase IIα-IN-3 as a poison or a catalytic inhibitor will dictate its potential therapeutic applications and associated toxicities. While poisons are potent anticancer agents, their propensity to cause DNA damage can lead to secondary malignancies. researchtrends.net Catalytic inhibitors, with their different mechanism, may offer a safer therapeutic window. researchtrends.net

Structural Biology and Molecular Design of Topoisomerase Iiα in 3 and Analogues

Computational Approaches in Discovery and Design

The journey from a vast chemical space to a promising drug candidate is often initiated and guided by a suite of computational techniques. These methods not only accelerate the discovery process but also provide profound insights into the molecular mechanisms of inhibition.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aacrjournals.org In the context of Top2α inhibitor design, docking is used to predict how a potential drug molecule (ligand) fits into the binding site of the Top2α protein. This allows for the estimation of the binding affinity, which is a measure of the strength of the interaction.

Researchers often employ software such as Glide and Molegro Virtual Docker to perform these simulations. sciencepg.comnih.gov For instance, in a study aimed at identifying novel Top2α inhibitors, docking studies of fluoroquinolone derivatives with the human Top2α active site revealed key hydrogen bond interactions with amino acid residues like GLN773 and ASN770. researchgate.net The predicted binding energies from these studies help in ranking and prioritizing compounds for further experimental testing. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.

Table 1: Illustrative Molecular Docking Results for a Series of Fluoroquinolone Analogues against Topoisomerase IIα

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Ciprofloxacin | -6.54 | GLN773 |

| Gatifloxacin | -6.86 | GLN773 |

| Moxifloxacin | -7.70 | GLN773 |

| Ofloxacin | -11.80 | ASP479, SER480 (in Top2β model) |

| Sparafloxacin | -7.23 | GLN773 |

Data is illustrative and compiled from various sources for educational purposes. researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This approach can be broadly categorized into two types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the three-dimensional structure of the target protein to dock a library of compounds and score their potential binding affinity. nih.gov Databases such as the National Cancer Institute (NCI) and ZINC are frequently screened to find novel Top2α inhibitors. sciencepg.complos.org In one such study, a virtual screening campaign of the NCI database led to the identification of eight potential novel Top2α inhibitors, of which four showed selective inhibitory activity in vitro. plos.org

LBVS, on the other hand, utilizes the knowledge of known active molecules to identify others with similar properties. This is often done through pharmacophore modeling, which is discussed in the next section.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore models for Top2α inhibitors are developed to capture the essential three-dimensional arrangement of chemical features required for binding and inhibitory activity. These models can be generated based on the structure of a known ligand (ligand-based) or from the protein-ligand complex (structure-based). nih.govuniroma1.it

The key features in a pharmacophore model for a Top2α inhibitor often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For example, a complex-based pharmacophore developed from the docking pose of the known inhibitor etoposide (B1684455) in a Top2α homology model included features for hydrogen bond acceptors and donors, a hydrophobic group, and a cyclic π-interaction. plos.org These models then serve as 3D queries to screen chemical databases for novel compounds that match the pharmacophoric features.

While X-ray crystallography and cryo-electron microscopy have provided valuable structural information for Top2α, obtaining a high-resolution structure of the full-length human enzyme in all its conformational states remains challenging. nih.govacs.org Homology modeling is a computational technique that allows for the prediction of the 3D structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template). nih.gov

Due to the high sequence identity between the human Top2α and Top2β isoforms, the crystal structure of Top2β in complex with DNA and inhibitors like etoposide has been successfully used as a template to build homology models of Top2α. nih.govplos.org These models are crucial for structure-based drug design efforts, enabling molecular docking studies and the development of structure-based pharmacophore models in the absence of an experimental structure of the target protein in the desired conformation. plos.org

Structure-Activity Relationship (SAR) Studies of Topoisomerase IIα-IN-3 Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for its potency and selectivity.

Through SAR studies of various classes of Top2α inhibitors, several key pharmacophoric features have been identified as crucial for their activity. For instance, in the case of etoposide analogues, the presence of a 4'-hydroxyl group on the pendant ring is essential for inducing Top2α-mediated DNA cleavage and cytotoxicity.

For other classes of inhibitors, such as those based on a 2-phenylnaphthalene (B165426) scaffold, a hydroxyl substitution at the 6-position of the phenylnaphthalene moiety was found to be critical for their cytotoxic effects. In a series of substituted purine (B94841) analogues, the nature of the substitution at the C6 position was shown to influence their mode of interaction with Top2α. aacrjournals.org These findings highlight the importance of specific functional groups and their spatial arrangement for effective inhibition of Top2α. The general pharmacophoric features often include a planar polyaromatic system for DNA intercalation and specific hydrogen bonding moieties to interact with the protein and DNA at the cleavage site.

Impact of Substituent Modifications on Activity and Selectivity

The biological activity of a topoisomerase IIα inhibitor is profoundly influenced by the nature and position of its chemical substituents. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. Research indicates that even subtle modifications to a molecule's scaffold can dramatically alter its mechanism of action, shifting it from a catalytic inhibitor to a topoisomerase poison. acs.org

For instance, in the development of pyridine-based inhibitors, altering the placement of hydroxyl groups and modifying aryl substituents can determine whether the compound acts as a catalytic inhibitor with high selectivity for Topo IIα or as a DNA-damaging poison. acs.org Similarly, studies on mitoxantrone (B413) derivatives have demonstrated the critical role of hydroxyl substituents on the planar aromatic ring. Their removal, as seen in the analogue ametantrone, leads to a marked decrease in the ability to form stable ternary complexes with the enzyme and DNA, thereby reducing its efficacy. nih.gov

In the case of the well-known inhibitor etoposide, substituents on its A, B, and E rings have been identified as interacting directly with the enzyme. nih.gov Alterations to these groups that diminish contact with the enzyme reduce the drug's ability to stimulate DNA cleavage, whereas modifications that increase these interactions enhance its activity. nih.gov This highlights that drug-enzyme contacts, rather than drug-DNA interactions, are often the primary drivers for the initial binding and subsequent inhibitory action of non-intercalating poisons.

| Compound Class | Scaffold Modification | Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| Pyridine Analogues | Alteration of hydroxyl and aryl groups | Switches mechanism from catalytic inhibitor (Topo IIα selective) to poison | acs.org |

| Mitoxantrone Analogues | Removal of hydroxyl groups from the aromatic core (e.g., Ametantrone) | Markedly reduces the ability to induce cleavable complexes | nih.gov |

| Mitoxantrone Analogues | Modification of one side chain | Did not significantly influence cytotoxic potency or DNA cleavage stimulation | nih.gov |

| Oleanolic Acid Analogues | Insertion of a longer chain at C-3 or C-17 | Increases activity against topoisomerases | nih.gov |

| Oleanolic Acid Analogues | Presence of C12-C13 double bond | Important for inhibitory activity against both Topoisomerase I and II | nih.gov |

Stereochemical Influences on Topoisomerase IIα Inhibition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function. For topoisomerase IIα inhibitors, specific stereoisomers often exhibit significantly higher potency due to their ability to form a more complementary fit within the enzyme's binding pocket. This principle underscores the importance of chiral synthesis and separation in drug development.

For example, in the camptothecin (B557342) class of topoisomerase I inhibitors, the S-configuration at the C-20 position is considered essential for activity. diva-portal.org While a different topoisomerase, the principle of stereochemical importance is fundamental in enzyme inhibition. A specific spatial arrangement is necessary to align the pharmacophoric elements of the inhibitor with the corresponding interaction points on the enzyme-DNA complex. An incorrect stereoisomer may fail to bind effectively or may adopt a conformation that is non-productive for inhibition, potentially leading to a complete loss of activity.

Rational Design Principles for Novel Topoisomerase IIα Inhibitors

Rational drug design leverages the structural and mechanistic understanding of a biological target to develop new inhibitors. For Topo IIα, the primary goals are to enhance selectivity, minimize DNA damage, and discover novel chemical scaffolds to overcome challenges like drug resistance.

Human cells express two isoforms of topoisomerase II: α and β. The α-isoform is highly expressed in proliferating cells, making it an ideal target for anticancer therapies. nih.gov Conversely, the inhibition of the constitutively expressed β-isoform is linked to severe side effects, including cardiotoxicity and secondary malignancies. nih.gov Therefore, achieving selectivity for Topo IIα is a key strategy for developing safer chemotherapeutics.

The high degree of sequence and structural similarity between the α and β isoforms, particularly in the drug-binding sites, presents a significant challenge. nih.gov Despite this, subtle differences can be exploited. Design strategies often involve creating compounds that interact with non-conserved amino acid residues or exploit minor conformational differences between the two isoforms. Computer-aided methods, including homology modeling and docking, are employed to identify potential selective inhibitors by screening large compound libraries against models of both Topo IIα and Topo IIβ. nih.gov

Clinically used Topo II inhibitors are predominantly "poisons," which function by stabilizing the covalent Topo II-DNA cleavage complex. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death. plos.orgembopress.org While effective, this mechanism is inherently genotoxic and is the root cause of many of the severe side effects associated with these drugs. nih.gov

To circumvent this, a major focus of modern drug design is the development of "catalytic inhibitors." acs.orgnih.gov Unlike poisons, these agents inhibit the enzyme's function without trapping the cleavage complex, thereby causing minimal DNA damage. nih.govmdpi.com Their mechanisms of action are diverse and can include:

Blocking ATP Binding: The catalytic cycle of Topo II is dependent on ATP hydrolysis. Inhibitors designed to compete with ATP for its binding site in the N-terminal domain can effectively shut down enzyme activity. imist.maresearchgate.net

Preventing DNA Binding: Some inhibitors function by binding to the enzyme in a way that prevents its initial interaction with the DNA substrate. nih.govmdpi.com

Stabilizing the Non-covalent Complex: Certain compounds can stabilize the non-covalent enzyme-DNA complex, preventing the enzyme from proceeding to the DNA cleavage step.

By inhibiting the enzyme's catalytic turnover without inducing DNA breaks, these agents are expected to have a better safety profile and be less likely to cause the long-term genetic damage that can lead to secondary cancers. nih.govnih.gov

The search for new chemical scaffolds is driven by the need to overcome the limitations of existing drugs, such as acquired resistance and off-target toxicity. This exploration moves beyond simple modifications of existing drugs to identify entirely new classes of molecules with the potential for Topo IIα inhibition.

Recent research has identified several promising novel scaffolds:

Oleanolic Acid Derivatives: Based on a common plant-derived triterpene, rationally designed analogues of oleanolic acid have shown potent inhibitory activity against both topoisomerase I and IIα. nih.gov

1,2,4-Oxadiazoles: A series of 3,5-substituted 1,2,4-oxadiazoles has been identified as a new class of catalytic inhibitors that target the ATPase domain of Topo IIα.

Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine Hybrids: These novel hybrid molecules have been designed and synthesized to act as dual inhibitors of both Topo IIα and the epidermal growth factor receptor (EGFR), potentially offering a multi-pronged attack on cancer cells. tandfonline.com

Purine Analogues: Substituted purines represent another chemical class that has been developed to function as ATP-competitive catalytic inhibitors of topoisomerase II. semanticscholar.org

The development of these diverse molecular architectures provides new avenues for creating more effective and selective anticancer agents targeting topoisomerase IIα. acs.orgnih.govtandfonline.com

Cellular and Biochemical Effects of Topoisomerase Iiα in 3 in Preclinical Models

Impact on Cell Cycle Progression

Research on established Topoisomerase IIα inhibitors has consistently demonstrated their profound effects on the cell cycle. These compounds are known to disrupt the normal progression of cell division, often leading to cell cycle arrest at critical checkpoints. This allows the cell to attempt repairs of the induced damage or, if the damage is too severe, to initiate programmed cell death.

Induction of Cell Cycle Arrest (G0/G1, G2/M phases)

No specific data is available in the public domain to confirm or detail the induction of cell cycle arrest in the G0/G1 or G2/M phases by Topoisomerase IIα-IN-3.

Relationship with Topoisomerase IIα Expression and Cell Division

The relationship between Topoisomerase IIα-IN-3 and the expression of Topoisomerase IIα, as well as its direct impact on the process of cell division, has not been documented in available preclinical models.

Decatenation G2 Checkpoint Signaling

The G2 decatenation checkpoint is a critical surveillance mechanism that ensures the proper separation of sister chromatids before a cell enters mitosis. While other Topoisomerase IIα inhibitors are known to activate this checkpoint, there is no specific information on whether Topoisomerase IIα-IN-3 engages this signaling pathway.

Cellular Responses to Topoisomerase IIα-IN-3 Exposure

The cellular response to Topoisomerase IIα inhibitors is typically characterized by the induction of significant DNA damage and the subsequent activation of cell death pathways. These effects are central to their therapeutic potential.

Induction of DNA Damage and Double-Strand Breaks

There are no available studies that measure the induction of DNA damage or the formation of double-strand breaks in cells exposed to Topoisomerase IIα-IN-3.

Apoptosis Induction and Programmed Cell Death Pathways

The ability of Topoisomerase IIα-IN-3 to induce apoptosis and the specific programmed cell death pathways that it may activate remain uninvestigated in the currently accessible scientific literature.

Antiproliferative Activities in in vitro Cell Lines

Topoisomerase IIα (TOP2A) is a critical enzyme for DNA replication and cell division, making it a prime target for anticancer therapies. pnas.orgnih.gov Its expression is notably higher in rapidly proliferating cells, such as those found in tumors, compared to normal tissues. nih.govnih.gov Inhibitors of TOP2A have demonstrated significant antiproliferative effects across a range of human cancer cell lines.

The antiproliferative activity of these compounds is often evaluated by their GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%. For instance, a series of 3-methyl-2-phenyl-1H-indole analogues were tested against HeLa (cervix adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma) cell lines. The most potent of these compounds exhibited GI₅₀ values below 5 μM in all tested cell lines, indicating a strong correlation between their antiproliferative effects and the inhibition of topoisomerase II. nih.govacs.org Similarly, new acridine–thiosemicarbazone derivatives showed notable cytotoxicity against B16-F10 melanoma cells. nih.gov

The mechanism of action for many TOP2A inhibitors involves the stabilization of a temporary enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death). nih.govnih.gov

Table 1: Antiproliferative Activity of select Topoisomerase IIα Inhibitors in vitro

| Cell Line | Cancer Type | Compound Class | GI₅₀ (µM) |

|---|---|---|---|

| HeLa | Cervix Adenocarcinoma | 3-methyl-2-phenyl-1H-indole | < 5 |

| A2780 | Ovarian Carcinoma | 3-methyl-2-phenyl-1H-indole | < 5 |

| MSTO-211H | Biphasic Mesothelioma | 3-methyl-2-phenyl-1H-indole | < 5 |

| B16-F10 | Melanoma | Acridine-thiosemicarbazone | e.g., 14.79 |

Topoisomerase IIα-IN-3 Effects in Specific Cellular Contexts

Observations in Cancer Cell Lines and Models (e.g., prostate cancer, melanoma, ovarian carcinoma)

The expression and activity of TOP2A have been studied extensively in various cancer types, highlighting its role as a prognostic marker and therapeutic target.

Prostate Cancer: Elevated expression of TOP2A is associated with higher Gleason scores, a marker of tumor aggressiveness, and has been observed in hormone-resistant prostate cancer. nih.govnih.govnih.gov Studies have shown that TOP2A overexpression can promote a more invasive phenotype in prostate cancer cell lines. nih.govplos.org Furthermore, TOP2A levels have been identified as an independent prognostic factor for biochemical recurrence-free survival. nih.gov

Melanoma: Malignant melanoma often shows significantly higher expression of TOP2A compared to benign nevi. nih.gov The level of TOP2A labeling correlates with increasing mitotic activity, depth of invasion, and poorer outcomes, suggesting it as a potential therapeutic target for this often chemotherapy-refractory cancer. nih.gov

Ovarian Carcinoma: In ovarian cancer, high expression of TOP2A is frequently observed and has been linked to prognosis. nih.govnih.gov Overexpression of TOP2A is often associated with a more aggressive tumor phenotype and advanced disease stage. mdpi.com Interestingly, TOP2A expression patterns can change after chemotherapy, decreasing in tumor epithelial cells while increasing in adjacent stromal cells in recurrent ovarian cancer. nih.gov

Modulation of Specific Cellular Pathways (e.g., androgen receptor activity)

TOP2A has been shown to interact with and modulate key cellular signaling pathways involved in cancer progression, most notably the androgen receptor (AR) pathway in prostate cancer.

The AR is a crucial driver of prostate cancer growth and progression. mdpi.com Research has revealed a cooperative relationship between TOP2A and the AR. TOP2A can enhance androgen signaling by facilitating the transcription of androgen-responsive genes. nih.gov Mechanistically, TOP2A is co-recruited with the AR to androgen response elements on DNA, which boosts the transcriptional activity of the receptor. nih.gov

Studies using prostate cancer cell lines have demonstrated that TOP2A overexpression leads to higher nuclear levels of AR in response to androgen stimulation. nih.gov Furthermore, inhibiting TOP2A function, either through gene silencing or with catalytic inhibitors, has been shown to repress AR transcriptional activity and suppress the growth of castration-resistant prostate cancer (CRPC) models. nih.govresearchgate.net This suggests that targeting TOP2A can disrupt the AR signaling axis, offering a potential therapeutic strategy for prostate cancers that have become resistant to standard anti-androgen therapies. nih.gov

Mechanisms of Resistance to Topoisomerase Iiα Inhibitors

Target Enzyme Alterations

Modifications to the topoisomerase IIα enzyme are a primary cause of resistance to its inhibitors. These alterations can prevent the drug from effectively engaging its target, thereby diminishing its cytotoxic effects. Such changes can occur at the genomic, transcriptomic, proteomic, and post-translational levels.

Reduced Topoisomerase IIα Expression Levels

A frequent mechanism of acquired resistance to TOP2A inhibitors is the downregulation of TOP2A protein expression. nih.govnih.gov Since these drugs require the presence of the enzyme to create cytotoxic DNA lesions, a reduction in the amount of available TOP2A leads to fewer drug-enzyme-DNA complexes and consequently, less DNA damage. nih.govaacrjournals.org This reduction in enzyme levels has been observed in various cancer cell lines selected for resistance. For instance, teniposide-resistant human leukemic lymphoblastic cells show decreased levels of TOP2A protein. aacrjournals.org Similarly, a mitoxantrone-resistant K562 cell line (K562/MX2) demonstrated resistance to both mitoxantrone (B413) and etoposide (B1684455), which was linked to decreased expression of the TOP2A gene. nih.gov In a clinical context, reduced TOP2A expression has been associated with adriamycin resistance in uroepithelial carcinoma of the bladder. spandidos-publications.com The underlying cause for this reduced expression can be multifactorial, including epigenetic modifications such as increased methylation of the TOP2A gene, which suppresses its transcription. nih.gov

| Cell Line | Resistance Profile | Finding |

| CEM/VM-1-5 (human leukemic) | Teniposide | Reduced Top2α protein expression. aacrjournals.org |

| K562/MX2 (human leukemia) | Mitoxantrone, Etoposide | Decreased expression and increased methylation of the Topo IIα gene. nih.gov |

| Parental CEM (human leukemic) | Etoposide, Doxorubicin (B1662922) | RNAi-induced knockdown of Top2α conferred resistance. aacrjournals.org |

Genomic Variations and Mutations in the TOP2A Gene

Mutations within the TOP2A gene, which encodes the topoisomerase IIα enzyme, can confer resistance by altering the drug-binding site or affecting the enzyme's catalytic activity. nih.govwikipedia.org These genomic variations can reduce the affinity of the inhibitor for the enzyme, thereby preventing the stabilization of the cleavage complex. Point mutations are a common form of such alterations. nih.gov For example, mutations affecting the drug-binding site or the TOPRIM domain have been identified in cells resistant to podophyllotoxins. nih.gov While mutations are a well-established mechanism in preclinical models, their clinical relevance has also been noted, with point mutations in TOP2A reported in patients with small cell lung cancer who have been treated with etoposide. nih.gov In addition to point mutations, other genetic alterations like gene fusions can also contribute to chemotherapy resistance. spandidos-publications.com

Alternative RNA Processing and Splice Variants

A significant mechanism of acquired drug resistance involves alternative RNA processing of the TOP2A pre-mRNA. nih.gov This can lead to the production of truncated, non-functional, or altered-function protein isoforms that are less sensitive to inhibitors. A key process is intron retention, where one or more introns are not removed during RNA splicing. nih.gov This often introduces premature stop codons, leading to the translation of C-terminally truncated proteins. nih.gov These truncated isoforms may lack critical domains, such as the nuclear localization signals required for the enzyme to reach its site of action in the nucleus, or, crucially, the active site tyrosine residue (Tyr805) that is essential for forming the covalent bond with DNA during the catalytic cycle. nih.govnih.gov The absence of this active site means the enzyme cannot form the cleavage complex that inhibitor drugs stabilize, rendering the drugs ineffective. For example, in etoposide-resistant K562 leukemia cells, the retention of intron 19 leads to a novel 90-kDa TOP2A isoform that lacks the active site tyrosine and is overexpressed compared to the full-length 170-kDa protein. nih.gov

| Splice Variant Effect | Consequence | Mechanism of Resistance |

| Intron Retention | Production of truncated protein isoforms. nih.gov | Lack of nuclear localization sequences prevents enzyme from reaching DNA. nih.gov |

| Premature Stop Codon | Translation of protein lacking the active site tyrosine (Tyr805). nih.gov | Inability to form the drug-stabilizable TOP2A-DNA cleavage complex. nih.govnih.gov |

Post-Translational Modifications (e.g., phosphorylation)

Post-translational modifications (PTMs) are critical regulators of protein function, and alterations in the PTM status of TOP2A can significantly impact its activity and sensitivity to inhibitors. nih.gov PTMs such as phosphorylation, ubiquitination, SUMOylation, and glycosylation can modulate the enzyme's catalytic cycle and its interaction with drugs. nih.govnih.gov

Phosphorylation is a key PTM that can confer drug resistance. For instance, phosphorylation of TOP2A by casein kinase II (CKII) and protein kinase C can decrease the formation of drug-stabilized DNA cleavable complexes and promote the DNA religation step, effectively antagonizing the action of TOP2A poisons. nih.gov The phosphorylation status of specific residues, such as Serine 1106, has been shown to regulate enzymatic activity and drug sensitivity. nih.gov

Other PTMs also play a role. Ubiquitination can modulate TOP2A activity and protein levels through proteasomal degradation, and deficiencies in certain E3 ubiquitin ligases have been shown to confer resistance to etoposide. nih.gov Furthermore, O-GlcNAc glycosylation has been found to enhance the catalytic function of TOP2A, contributing to adriamycin resistance in breast cancer cells. spandidos-publications.com The complex interplay of these modifications highlights a dynamic layer of regulation in drug resistance. nih.gov

Drug Efflux Mechanisms (e.g., P-glycoprotein)

A major mechanism of resistance, often responsible for multidrug resistance (MDR), is the active efflux of chemotherapeutic agents from the cancer cell, which reduces the intracellular drug concentration to sub-therapeutic levels. nih.govmdpi.com This process is mediated by ATP-binding cassette (ABC) transporters, which are membrane proteins that function as energy-dependent drug efflux pumps. mdpi.com

The most extensively studied of these transporters is P-glycoprotein (P-gp or ABCB1). nih.govmdpi.com Overexpression of P-gp in tumor cells is a well-established cause of resistance to a wide array of structurally diverse anticancer drugs, including many TOP2A inhibitors like anthracyclines and etoposide. nih.govnih.gov Other ABC transporters, such as the multidrug resistance-associated protein (MRP) and breast cancer resistance protein (BCRP, or ABCG2), also contribute to this phenotype. nih.govmdpi.com For example, studies on P388 mouse leukemia cells resistant to mitoxantrone demonstrated a clear overexpression of P-glycoprotein, similar to cells resistant to doxorubicin. nih.gov The broad substrate specificity of these pumps allows them to recognize and transport numerous drugs out of the cell, thereby preventing them from reaching their intracellular target, TOP2A. mdpi.com

Activation of DNA Damage Response and Repair Pathways

The cytotoxic action of TOP2A inhibitors stems from the generation of DNA double-strand breaks (DSBs). mdpi.com Consequently, the cell's ability to detect and repair this damage is a critical determinant of its survival and a potential mechanism of resistance. nih.gov Upon formation of drug-stabilized cleavage complexes, cells activate complex DNA damage response (DDR) pathways. mdpi.com These signaling cascades, often initiated by kinases like ATM and ATR, coordinate cell cycle arrest to allow time for repair and recruit DNA repair machinery to the sites of damage. mdpi.com

The two primary pathways for repairing DSBs are homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com Enhanced activity of these repair pathways can efficiently remove the cytotoxic lesions created by TOP2A inhibitors, allowing the cell to survive and proliferate, thus conferring resistance. mdpi.comnih.gov Cancer cells can develop resistance by upregulating key components of the DDR and DNA repair machinery. nih.gov This suggests that a potential therapeutic strategy to overcome this form of resistance is the combination of TOP2A inhibitors with inhibitors of specific DNA repair proteins, such as PARP inhibitors, creating a synthetic lethal effect where the cell's ability to cope with the drug-induced damage is overwhelmed. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient public information to generate a detailed article on the chemical compound “Topoisomerase IIα-IN-3” specifically within the context of “Metabolic Reprogramming in Resistant Cells” and “Strategies for Overcoming Resistance.”

Research and vendor specifications identify Topoisomerase IIα-IN-3 as an inhibitor of the Topoisomerase IIα enzyme, capable of inducing cell cycle arrest and apoptosis. However, specific studies detailing its effects on the metabolic adaptations of drug-resistant cancer cells or its role in strategies to circumvent such resistance are not present in the available search results.

Therefore, constructing an article that adheres to the user's strict outline and focuses solely on Topoisomerase IIα-IN-3 in relation to these advanced topics is not feasible without speculating or fabricating data, which would compromise the scientific accuracy of the content. General information about metabolic reprogramming and resistance to the broader class of Topoisomerase II inhibitors exists but does not specifically mention or analyze the compound .

Advanced Methodologies in Topoisomerase Iiα in 3 Research

Biochemical Assays for Topoisomerase IIα Activity

Biochemical assays are fundamental in characterizing the mechanism of action of a Topoisomerase IIα inhibitor. These in vitro techniques utilize purified enzyme and DNA substrates to directly measure the compound's effect on the enzyme's catalytic functions.

Kinetoplast DNA (kDNA) Decatenation Assays

This assay assesses the ability of Topoisomerase IIα to unlink the interlocked DNA circles of kinetoplast DNA, a network of mitochondrial DNA from trypanosomes. Inhibition of this process is a hallmark of many Topoisomerase IIα inhibitors. Research findings would typically be presented in a table format, detailing the concentration-dependent inhibition of decatenation by the compound.

Table 1: Hypothetical Data for Inhibition of Topoisomerase IIα-mediated kDNA Decatenation by a Test Compound

| Compound Concentration (µM) | % Inhibition of Decatenation |

|---|---|

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

DNA Relaxation Assays

Topoisomerase IIα can relax supercoiled DNA. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form. An inhibitor would be expected to decrease the rate of this relaxation. Data would illustrate the inhibitor's potency in preventing this topological change.

Table 2: Hypothetical Data for Inhibition of Topoisomerase IIα-mediated DNA Relaxation by a Test Compound

| Compound Concentration (µM) | % Inhibition of DNA Relaxation |

|---|---|

| 0.5 | 22 |

| 5 | 65 |

| 50 | 92 |

DNA Cleavage and Religation Assays

This assay is crucial for distinguishing between Topoisomerase IIα inhibitors that prevent the catalytic cycle and those that act as "poisons" by stabilizing the covalent enzyme-DNA cleavage complex. An increase in cleaved DNA in the presence of an inhibitor indicates a poisoning mechanism.

Table 3: Hypothetical Data for Induction of DNA Cleavage by a Test Compound

| Compound Concentration (µM) | Fold Increase in Cleaved DNA |

|---|---|

| 1 | 2.5 |

| 10 | 8.1 |

| 100 | 15.3 |

ATPase Activity Assays

The catalytic cycle of Topoisomerase IIα is dependent on ATP hydrolysis. This assay measures the rate of ATP consumption by the enzyme in the presence of DNA. Inhibitors may target this function, leading to a decrease in ATPase activity.

Table 4: Hypothetical Data for Inhibition of Topoisomerase IIα ATPase Activity by a Test Compound

| Compound Concentration (µM) | % Inhibition of ATPase Activity |

|---|---|

| 5 | 12 |

| 50 | 55 |

Cellular and Molecular Biology Techniques

These techniques are employed to understand the effects of the inhibitor within a cellular context, confirming its target engagement and downstream consequences in vivo.

In Vivo Complex of Enzyme (ICE) Assays

The ICE assay is a cellular method to detect the formation of covalent Topoisomerase IIα-DNA complexes (cleavage complexes) within treated cells. A positive result in this assay for a compound that also induces DNA cleavage in biochemical assays provides strong evidence that it acts as a Topoisomerase II poison in a cellular environment.

Table 5: Hypothetical Data for ICE Assay Results with a Test Compound in a Human Cell Line

| Treatment | Relative Amount of Topoisomerase IIα-DNA Complexes |

|---|---|

| Vehicle Control | 1.0 |

| Test Compound (10 µM) | 7.8 |

Band Depletion Assays

Band depletion assays are a well-established method to determine if a compound stabilizes the covalent complex between topoisomerase II and DNA, a hallmark of topoisomerase poisons. This technique relies on the principle that topoisomerase IIα covalently trapped on DNA will be sequestered in the high-molecular-weight DNA fraction during cell lysis and will therefore be depleted from the soluble protein fraction analyzed by SDS-PAGE and immunoblotting. A reduction in the intensity of the Topoisomerase IIα band in treated cells compared to untreated controls would indicate the compound's activity as a poison.

Alkaline Elution Assays

Alkaline elution assays are a sensitive method for detecting DNA strand breaks in cells. For a Topoisomerase IIα inhibitor like a potential Topoisomerase IIα-IN-3, this assay could quantify the extent of DNA double-strand breaks induced by the stabilization of the cleavage complex. In this assay, cells are lysed on a filter, and the DNA is slowly eluted under denaturing alkaline conditions. The rate of elution is proportional to the number of strand breaks. An increase in the elution rate in cells treated with a compound compared to control cells would signify DNA damage.

Immunoblotting and Immunofluorescence for Protein Expression and Localization

Immunoblotting is a fundamental technique to assess the expression levels of specific proteins. In the context of studying a Topoisomerase IIα inhibitor, immunoblotting would be used to determine the total cellular levels of Topoisomerase IIα protein in response to treatment. This is crucial to ascertain whether the compound's effects are due to direct enzyme inhibition or alterations in enzyme expression.

Immunofluorescence provides spatial information about protein localization within the cell. For Topoisomerase IIα, which shuttles between the cytoplasm and the nucleus and localizes to chromosomes during mitosis, immunofluorescence is invaluable. tandfonline.comresearchgate.netnih.gov This technique would allow researchers to visualize whether a compound alters the normal subcellular localization of Topoisomerase IIα, for instance, by trapping it on chromatin. tandfonline.comresearchgate.netnih.gov

Flow Cytometry for Cell Cycle Analysis and Apoptosis

Cell Cycle Analysis: Topoisomerase IIα expression and activity are tightly regulated throughout the cell cycle, peaking in the G2 and M phases. researchgate.net Flow cytometry, using DNA-intercalating dyes, allows for the quantification of the percentage of cells in each phase of the cell cycle. nih.gov A Topoisomerase IIα inhibitor would be expected to induce cell cycle arrest, typically in the G2/M phase, which can be quantitatively measured by this method. researchgate.net

Apoptosis Analysis: The DNA damage and cell cycle arrest induced by Topoisomerase IIα inhibitors often lead to programmed cell death, or apoptosis. Flow cytometry is a powerful tool to detect and quantify apoptotic cells, for example, by using Annexin V to identify externalized phosphatidylserine (B164497) or by measuring caspase activation. tandfonline.commdpi.comnih.govnih.gov

Computational and Structural Methodologies

Advanced Molecular Docking and Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the study of a Topoisomerase IIα inhibitor, docking simulations would be employed to predict its binding mode within the enzyme's active site, for instance, the ATP-binding site or the DNA-cleavage site. nih.govnih.govnih.govtandfonline.com These simulations can provide insights into the specific amino acid residues involved in the interaction and can help in the rational design of more potent inhibitors. nih.govnih.govnih.govtandfonline.com

Molecular Dynamics (MD) Simulations provide a detailed view of the conformational changes and dynamics of a protein-ligand complex over time. nih.govacs.orgresearchgate.net For a Topoisomerase IIα-inhibitor complex, MD simulations could be used to assess the stability of the docked pose, analyze the flexibility of the binding site, and calculate the binding free energy, offering a more dynamic and realistic picture of the interaction than static docking. nih.govacs.orgresearchgate.net

Future Directions and Academic Implications in Topoisomerase Iiα Inhibitor Research

Development of Highly Isoform-Selective Topoisomerase IIα Agents

Vertebrates express two distinct isoforms of topoisomerase II, α and β, which share similar structures and biochemical activities but fulfill different biological roles. oup.com Topoisomerase IIα is essential for cell proliferation, with its expression peaking during the G2/M phase of the cell cycle, making it a key target in rapidly dividing cancer cells. nih.govmdpi.com In contrast, Topoisomerase IIβ is more constitutively expressed and is implicated in processes like neural development. nih.govplos.org A significant challenge in current therapies is that many clinically used Topoisomerase II inhibitors lack selectivity, targeting both isoforms. plos.org Inhibition of the β-isoform is believed to contribute to undesirable side effects, including therapy-related secondary malignancies. plos.orgunimi.it

The development of agents highly selective for Topoisomerase IIα is therefore a critical strategy for creating safer chemotherapeutics. plos.org The primary obstacle to achieving selectivity is the high degree of sequence homology between the two isoforms, especially in the highly conserved ATPase and DNA-binding/cleavage domains. acs.orgnih.gov However, the C-terminal domain (CTD) of the two isoforms is highly divergent, showing only about 32% identical amino acid residues. oup.comresearchgate.net This region is crucial for determining the isoform-specific functions of the enzymes in vivo, including their localization and interaction with mitotic chromosomes. oup.com Research has shown that the α-CTR is responsible for promoting chromosome binding, a property that can be transferred to the β isoform by swapping the C-terminal domains. oup.com

Consequently, the CTD represents a promising, albeit challenging, target for the rational design of isoform-selective inhibitors. Future research will likely focus on exploiting the structural and functional differences within this non-conserved region to develop novel agents that specifically inhibit Topoisomerase IIα, thereby sparing Topoisomerase IIβ and potentially reducing off-target toxicity. nih.gov

Table 1: Comparison of Human Topoisomerase II Isoforms

| Feature | Topoisomerase IIα | Topoisomerase IIβ |

| Primary Function | Essential for cell proliferation, chromosome segregation during mitosis. nih.govnih.gov | Involved in transcriptional regulation and neural development. mdpi.complos.org |

| Cell Cycle Expression | Highly regulated, peaks in G2/M phase. nih.gov | Constitutively expressed in a broader range of cells, including quiescent ones. |

| Structural Homology | High homology with β-isoform in N-terminal and central domains (~81% identity). nih.govresearchgate.net | High homology with α-isoform in N-terminal and central domains. nih.govresearchgate.net |

| C-Terminal Domain (CTD) | Highly divergent from β-isoform; confers specific functions like mitotic chromosome binding. oup.com | Highly divergent from α-isoform; lacks the same chromosome-binding properties. oup.com |

| Therapeutic Implication | Primary target for anticancer drugs due to its role in proliferation. plos.orgnih.gov | Inhibition is linked to adverse effects and secondary malignancies. plos.orgunimi.it |

Strategies for Overcoming Acquired and Intrinsic Resistance Mechanisms

The clinical efficacy of Topoisomerase II inhibitors is frequently hampered by the development of drug resistance. acs.org Resistance can be multifactorial, arising from various cellular adaptations that limit the drug's effectiveness. nih.gov Key mechanisms include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively efflux drugs from the cell, reducing their intracellular concentration. mdpi.comnih.gov

Other significant resistance mechanisms involve alterations to the drug's target, Topoisomerase IIα itself. This can include mutations in the gene encoding the enzyme or changes in post-translational modifications, such as phosphorylation. nih.gov For instance, hypophosphorylation of Topoisomerase IIα has been observed in resistant cell lines, potentially altering the stability of the drug-induced cleavable complex. nih.gov Furthermore, cancer cells can enhance their DNA damage response and repair pathways to counteract the DNA breaks caused by Topoisomerase II poisons, thereby promoting cell survival. mdpi.com

Strategies to circumvent these resistance mechanisms are a major focus of current research. One approach is the co-administration of inhibitors of efflux pumps, such as elacridar (B1662867) or tariquidar, to restore drug sensitivity. mdpi.com Another strategy is the development of next-generation inhibitors that are not substrates for these transporters. nih.gov For resistance stemming from target alterations, the focus is on creating compounds that bind to different sites on the enzyme or that have a novel mechanism of action not susceptible to existing resistance mutations. researchgate.net

Table 2: Overview of Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Cellular Effect | Strategy for Overcoming |

| Increased Drug Efflux | Overexpression of ABC transporters (e.g., P-gp, BCRP) pumps the drug out of the cell, lowering its effective concentration. nih.gov | Co-administration of efflux pump inhibitors; development of drugs that are not transporter substrates. mdpi.comnih.gov |

| Target Alteration | Mutations in the TOP2A gene or altered post-translational modifications (e.g., hypophosphorylation) can reduce drug binding or enzyme inhibition. nih.gov | Development of inhibitors targeting different domains of the enzyme or with novel binding modes. researchgate.net |

| Enhanced DNA Repair | Upregulation of DNA damage response and repair pathways mitigates the cytotoxic effects of drug-induced DNA breaks. mdpi.com | Combination therapy with inhibitors of DNA repair pathways (e.g., PARP inhibitors). semanticscholar.org |

| Altered Apoptotic Pathways | Defects in downstream apoptotic signaling can prevent drug-induced cell death. nih.gov | Combination with agents that modulate apoptotic pathways (e.g., HDAC inhibitors) to lower the threshold for apoptosis. mdpi.com |

Exploration of Novel Chemical Scaffolds and Modes of Action beyond Traditional Poisons

The majority of clinically used Topoisomerase II inhibitors are classified as "poisons". nih.gov These agents, such as etoposide (B1684455) and doxorubicin (B1662922), function by stabilizing the transient "cleavage complex" formed between the enzyme and DNA. nih.govplos.org This trapping of the complex leads to an accumulation of persistent DNA double-strand breaks, which ultimately triggers cell death. plos.orgnih.gov While effective, this mechanism is inherently genotoxic and is associated with significant side effects. nih.govfrontiersin.org

Recognizing these limitations, there is a paradigm shift towards the discovery of "catalytic inhibitors". nih.gov Unlike poisons, catalytic inhibitors disrupt the enzyme's function without stabilizing the cleavage complex, thereby avoiding the generation of extensive DNA damage. nih.govfrontiersin.org These inhibitors can act through several mechanisms, including:

Interfering with ATP binding: The ATPase domain at the N-terminus is essential for the enzyme's catalytic cycle. acs.org Inhibitors targeting this site can block the energy-dependent steps of the reaction.

Preventing DNA binding: Some compounds may interfere with the interaction between Topoisomerase IIα and its DNA substrate. frontiersin.org

Blocking domain dimerization: The enzyme functions as a dimer, and compounds that prevent the necessary conformational changes, such as ATPase domain dimerization, can inhibit its activity. acs.org

The exploration of novel chemical scaffolds is crucial to identifying new catalytic inhibitors. acs.org Researchers are moving beyond traditional structures and investigating diverse chemical classes, including pyrazoline derivatives, carbazole-rhodanine conjugates, and natural polyphenols, through methods like virtual screening and structure-based design. nih.govimist.macore.ac.uk The goal is to develop agents with improved safety profiles that are less likely to cause the DNA damage associated with secondary cancers. acs.org

Mechanistic Studies of Combination Approaches (non-clinical)

Combining Topoisomerase IIα inhibitors with other therapeutic agents is a promising strategy to enhance antitumor activity, overcome resistance, and potentially reduce toxicity. acs.org Non-clinical mechanistic studies are essential for identifying synergistic interactions and providing a rationale for future clinical trials.

One area of investigation is the combination of Topoisomerase II poisons with inhibitors of the DNA damage response (DDR). For example, combining etoposide with ATM inhibitors has been shown to synergistically suppress lung cancer cell survival. researchgate.net The rationale is that blocking the cell's ability to repair the drug-induced DNA breaks will amplify the cytotoxic effect.

Another effective combination involves Topoisomerase II inhibitors and histone deacetylase (HDAC) inhibitors. Studies have shown that HDAC inhibitors can enhance the apoptotic effects of etoposide in various cancer cell lines. mdpi.com This synergy may arise from the ability of HDAC inhibitors to alter chromatin structure, potentially increasing the accessibility of Topoisomerase IIα to its DNA target or modulating the expression of genes involved in apoptosis.

Furthermore, some agents have been found to potentiate the activity of Topoisomerase II inhibitors by other means. The antibiotic novobiocin, for instance, can act as a catalytic inhibitor and has been shown to potentiate the cytotoxicity of etoposide and overcome BCRP-mediated multidrug resistance. These non-clinical studies are vital for uncovering the complex interplay between different cellular pathways and for designing more effective, multi-targeted cancer therapies.

Contribution to Understanding Fundamental DNA Topology Regulation

Topoisomerase IIα is a master regulator of DNA topology, essential for maintaining genome integrity. nih.govresearchgate.net The enzyme carries out a range of critical functions, including relaxing supercoiled DNA generated during transcription and replication, and decatenating (unlinking) intertwined daughter chromosomes following DNA replication to allow for proper segregation during mitosis. nih.govmdpi.commdpi.com Without this activity, cells cannot successfully divide, leading to cell death. wikipedia.org

The study of Topoisomerase IIα inhibitors, including compounds like Topoisomerase IIα-IN-3, provides powerful chemical tools to probe these fundamental biological processes. By observing the cellular consequences of inhibiting the enzyme at specific stages, researchers can gain deeper insights into its precise roles. For example, using inhibitors has helped elucidate how the enzyme's activity is coordinated with the cell cycle and how its dysfunction can lead to genetic instability. mdpi.com The use of poisons that trap the cleavage complex has been instrumental in mapping the enzyme's sites of action across the genome. researchgate.net

Ultimately, research into Topoisomerase IIα inhibitors not only drives the development of new therapeutics but also enriches our fundamental understanding of DNA metabolism. It sheds light on the intricate mechanisms that cells have evolved to manage the complex topological structure of their genetic material, a process that is vital for all life. nih.govresearchgate.net

Q & A

Q. What experimental models are most appropriate for studying the genotoxic effects of Topoisomerase II inhibitors like A-IN-3 in human cells?

Methodological Answer: Human lymphoblastoid TK6 cells are widely used due to their p53-proficiency, stable karyotype, and relevance for micronucleus (MN) assays. These cells enable robust evaluation of chromosomal damage via flow cytometry or microscopy-based MN detection. CREST antibody staining can distinguish MN originating from chromosome breakage (clastogenicity) vs. whole chromosome loss (aneugenicity) .

Q. How do Topoisomerase II catalytic inhibitors differ mechanistically from Topo II poisons such as etoposide?

Methodological Answer: Catalytic inhibitors (e.g., aclarubicin, merbarone) act before DNA cleavage by disrupting ATPase activity or DNA binding, while poisons (e.g., etoposide, A-IN-3) stabilize the DNA-Topo II cleavage complex, preventing religation and inducing double-strand breaks. Mechanistic distinctions are validated via in vitro decatenation assays and analysis of DNA cleavage-religation kinetics using rapid quench techniques .

Q. What assays are critical for quantifying Topo II inhibition potency and dose-response relationships?

Methodological Answer:

- Micronucleus Assay : Traditional microscopy-based scoring vs. high-throughput flow cytometry (e.g., anti-CD71/EMA staining). Flow cytometry improves efficiency but may underestimate low-level damage compared to manual scoring .

- Benchmark Dose (BMD) Modeling : Estimates the concentration causing a 1-SD increase in MN frequency, providing a statistically robust alternative to NOGEL/LOGEL thresholds .

Advanced Research Questions

Q. How do conflicting dose-response outcomes arise between catalytic inhibitors and Topo II poisons, and how can these discrepancies be resolved?

Methodological Answer: Catalytic inhibitors like ICRF-154 exhibit non-linear dose-responses due to transient enzyme inhibition at low concentrations, whereas poisons (e.g., etoposide) show linear responses from sustained cleavage complex stabilization. Resolving contradictions requires:

Q. What molecular strategies validate Topo IIα vs. Topo IIβ isoform specificity for inhibitors like A-IN-3?

Methodological Answer:

- Isoform-Specific Knockout Models : CRISPR/Cas9-mediated deletion in cell lines to assess inhibitor dependency.

- Enzymatic Assays : Recombinant Topo IIα/IIβ activity measured via decatenation of kinetoplast DNA or relaxation of supercoiled plasmids .

Q. How can computational methods improve the design of dual-function Topo II inhibitors with reduced genotoxic risk?

Methodological Answer:

- Pharmacophore Modeling : Identifies structural motifs critical for Topo II inhibition and secondary targets (e.g., IDO-1 for immunotherapy synergy).

- Molecular Dynamics Simulations : Predicts binding stability and cleavage complex stabilization capacity .

Data Contradiction Analysis

Q. Why do flow cytometry and microscopy-based MN assays yield divergent sensitivity thresholds for Topo II inhibitors?

Resolution: Flow cytometry may miss small MN or misclassify apoptotic bodies, while microscopy allows visual confirmation. For ICRF-154, manual scoring detected MN at 2 µM vs. 5 µM via flow cytometry. Standardizing cell fixation protocols and integrating CREST analysis improves cross-assay comparability .

Key Research Findings (Summarized)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.